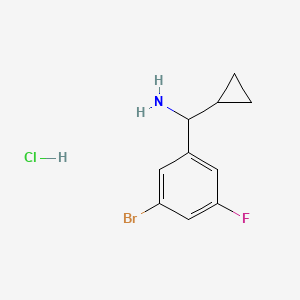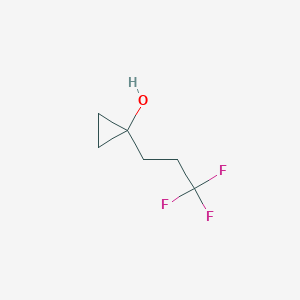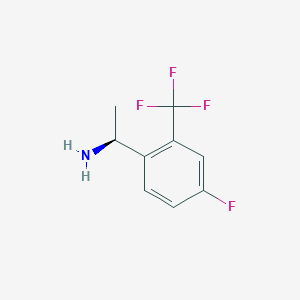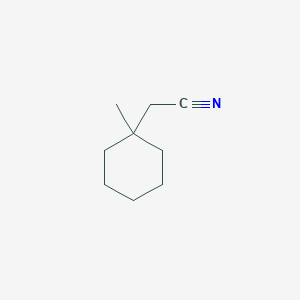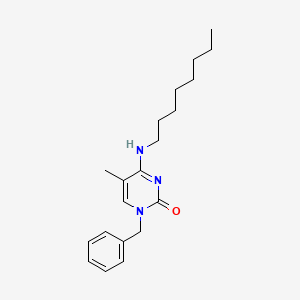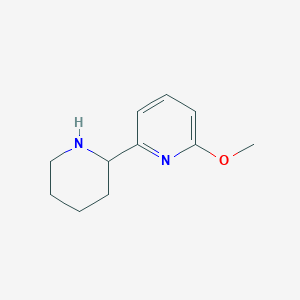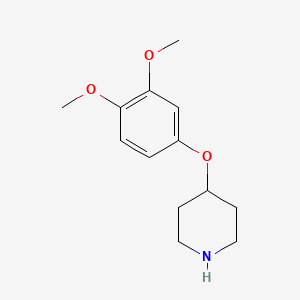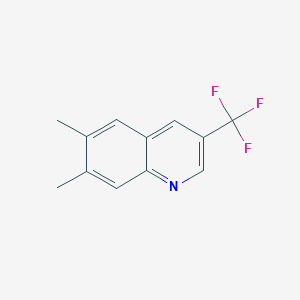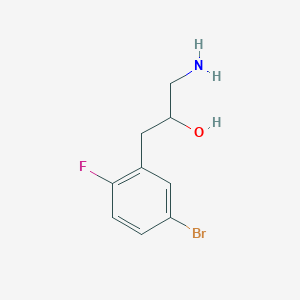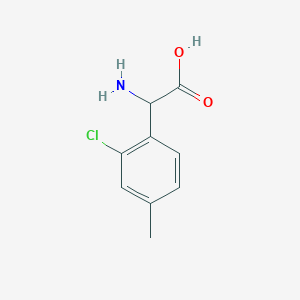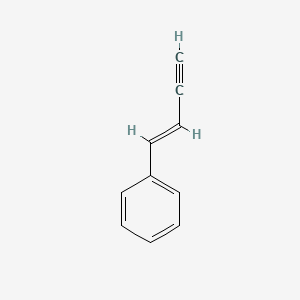
4-Phenylbut-3-ene-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(But-1-en-3-yn-1-yl)benzene: is an organic compound with the chemical formula C10H8 phenylbutyne or phenylbutyne . This compound is characterized by the presence of a benzene ring attached to a but-1-en-3-yn-1-yl group. It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol, ether, and dichloromethane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing (but-1-en-3-yn-1-yl)benzene involves the condensation reaction of benzaldehyde and propionaldehyde in the presence of an acidic catalyst such as zinc chloride.
Rhodium-Catalyzed Dimerization: Another method involves the rhodium-catalyzed dimerization of diynes.
Industrial Production Methods: Industrial production methods for (but-1-en-3-yn-1-yl)benzene typically involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (But-1-en-3-yn-1-yl)benzene can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert (but-1-en-3-yn-1-yl)benzene to its corresponding alkane or alkene derivatives. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: This compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the benzene ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alkenes
Substitution: Halogenated benzenes, nitrobenzenes
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (But-1-en-3-yn-1-yl)benzene is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds, polymers, and dyes.
Biology and Medicine:
Drug Development: This compound serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry:
Wirkmechanismus
The mechanism of action of (but-1-en-3-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound can form van-der-Waals complexes and undergo addition reactions with radicals such as indenyl radicals. These reactions involve isomerization, hydrogen shifts, and ring closures, leading to the formation of polycyclic aromatic hydrocarbons (PAHs) and other complex structures .
Vergleich Mit ähnlichen Verbindungen
- (1Z)-1-Buten-3-yn-1-ylbenzene
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness:
- Structural Diversity: (But-1-en-3-yn-1-yl)benzene’s unique structure allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
- Reactivity: Its ability to undergo various types of reactions, including oxidation, reduction, and substitution, highlights its chemical versatility .
Eigenschaften
Molekularformel |
C10H8 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
[(E)-but-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C10H8/c1-2-3-7-10-8-5-4-6-9-10/h1,3-9H/b7-3+ |
InChI-Schlüssel |
FRSPRPODGOIJPJ-XVNBXDOJSA-N |
Isomerische SMILES |
C#C/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
C#CC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



